molecular formula C9H12FN B1394054 N-(2-Fluoro-3-methylbenzyl)-N-methylamine CAS No. 1287218-16-9

N-(2-Fluoro-3-methylbenzyl)-N-methylamine

Cat. No. B1394054
M. Wt: 153.2 g/mol
InChI Key: UAUCXIATEJCXHQ-UHFFFAOYSA-N
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Description

“2-Fluoro-3-methylbenzyl bromide” is used as a chemical and organic intermediate . It is insoluble in water .


Molecular Structure Analysis

The molecular formula for “2-Fluoro-3-methylbenzyl bromide” is C8H8BrF . The InChI Key is DCGWFNZSJBIAKE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Fluoro-3-methylbenzyl bromide” has a boiling point of 142 °C (40 mmHg), a density of 1.456±0.06 g/cm3 (Predicted), and a refractive index of 1.5465-1.5495 . It is a solid, white substance that is insoluble in water .

Scientific Research Applications

Fluoro-functionalized Polymeric N-heterocyclic Carbene-Zinc Complexes

  • A fluoro-functionalized polymeric N-heterocyclic carbene (NHC)-Zn complex showed high activity in catalyzing the formylation and methylation of amines using CO2 as a C1 building block. This study highlights the potential of such complexes in chemical synthesis and catalyst development (Yang et al., 2015).

Vibrational Assignments in Molecular Structures

  • Research on N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine provided fundamental vibrational assignments by analyzing the fingerprint region of infrared and Raman spectra. Such studies are crucial for understanding the molecular structure and behavior of compounds (Dunkers & Ishida, 1995).

Synthesis and Reactivity of Oxorhenium(V) Complexes

  • The synthesis of various complexes involving N,N-bis(2-arylaminoethyl)methylamine was studied, providing insights into the reactivity of these complexes with CO. This research contributes to our understanding of complex molecular interactions and potential applications in chemical synthesis (Robbins et al., 2015).

Enantioselective Synthesis of Amino Esters

  • The synthesis of α-fluoro-β(3)-amino esters using a specific lithium amide demonstrates the potential for creating enantiopure α-fluoro-β(3)-amino acids. This research has implications for the development of novel amino acid derivatives (Duggan et al., 2010).

Dioxomolybdenum(VI) Complexes with Aminobis(phenolate)s

  • Studies on dioxomolybdenum(VI) complexes with tridentate and tetradentate ligands provide insights into the catalytic potential of these complexes, especially in oxotransfer reactions. Such studies are significant for understanding catalysis and potential industrial applications (Lehtonen & Sillanpää, 2005).

Safety And Hazards

“2-Fluoro-3-methylbenzyl bromide” is a corrosive liquid . It should be stored in a cool place and kept away from strong oxidizing agents and strong bases . It is also lachrymatory .

properties

IUPAC Name

1-(2-fluoro-3-methylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7-4-3-5-8(6-11-2)9(7)10/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUCXIATEJCXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CNC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266339
Record name Benzenemethanamine, 2-fluoro-N,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluoro-3-methylbenzyl)-N-methylamine

CAS RN

1287218-16-9
Record name Benzenemethanamine, 2-fluoro-N,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287218-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 2-fluoro-N,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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